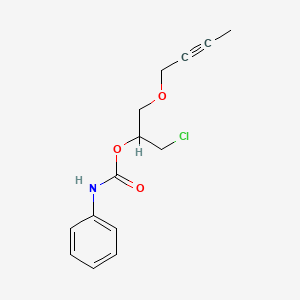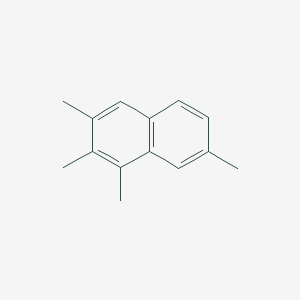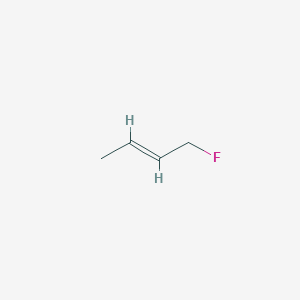
1-Fluoro-2-butene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-2-butene is an organic compound with the molecular formula C₄H₇F. It is a fluorinated derivative of butene, characterized by the presence of a fluorine atom attached to the second carbon of the butene chain. This compound exists in different isomeric forms, including (E)-1-Fluoro-2-butene and (Z)-1-Fluoro-2-butene, which differ in the spatial arrangement of their atoms around the double bond.
Vorbereitungsmethoden
1-Fluoro-2-butene can be synthesized through various methods. One common synthetic route involves the fluorination of butene using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine gas. The reaction typically occurs under controlled conditions to ensure the selective addition of the fluorine atom to the desired position on the butene molecule. Industrial production methods may involve the use of catalysts to enhance the efficiency and selectivity of the fluorination process.
Analyse Chemischer Reaktionen
1-Fluoro-2-butene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent and reaction conditions. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert this compound into other fluorinated hydrocarbons. Typical reducing agents include hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd).
Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated alcohols or ketones, while reduction can produce fluorinated alkanes.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-2-butene has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique reactivity makes it valuable in the development of new materials and pharmaceuticals.
Biology: Researchers study the interactions of this compound with biological molecules to understand its potential effects on living organisms. This includes investigating its role as a potential inhibitor or activator of specific enzymes.
Medicine: The compound’s fluorinated nature makes it a candidate for the development of new drugs, particularly those targeting specific molecular pathways.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism by which 1-Fluoro-2-butene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom can influence the compound’s binding affinity and reactivity, leading to specific biological or chemical outcomes. For example, the fluorine atom may enhance the compound’s ability to form hydrogen bonds or interact with hydrophobic regions of target molecules.
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-2-butene can be compared with other fluorinated butenes, such as:
2-Fluoro-1-butene: This isomer has the fluorine atom attached to the first carbon of the butene chain, resulting in different chemical and physical properties.
Hexafluoro-2-butene: A highly fluorinated derivative with multiple industrial uses, including as a refrigerant and foam-blowing agent.
The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct reactivity and applications compared to its isomers and other fluorinated compounds.
Eigenschaften
Molekularformel |
C4H7F |
|---|---|
Molekulargewicht |
74.10 g/mol |
IUPAC-Name |
(E)-1-fluorobut-2-ene |
InChI |
InChI=1S/C4H7F/c1-2-3-4-5/h2-3H,4H2,1H3/b3-2+ |
InChI-Schlüssel |
JYZFTXWDXGDNJZ-NSCUHMNNSA-N |
Isomerische SMILES |
C/C=C/CF |
Kanonische SMILES |
CC=CCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


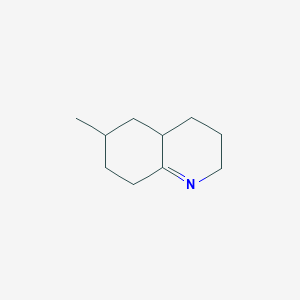


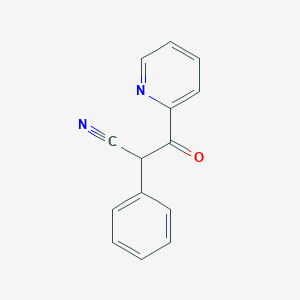
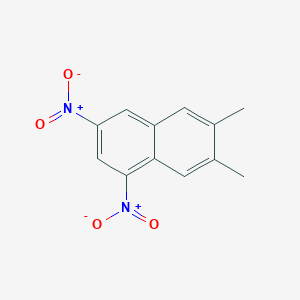
methanone](/img/structure/B14648786.png)
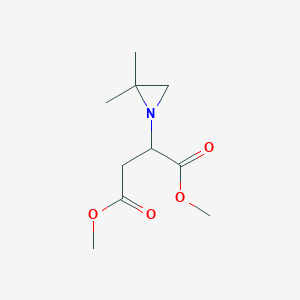
![(2R)-3-[(1,3-Thiazol-2-yl)oxy]propane-1,2-diol](/img/structure/B14648803.png)
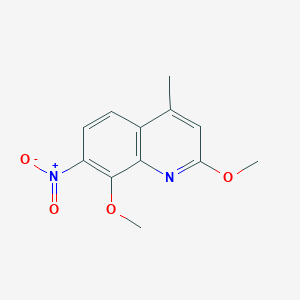
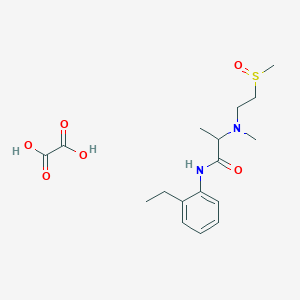
![{2-[(4-Chlorophenyl)sulfanyl]-4-methoxyphenyl}methanol](/img/structure/B14648827.png)

